
N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C15H19N3·3HCl . It is also known by other names such as “N-Methyl-2-(2-pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine trihydrochloride” and "N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine trihydrochloride" .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Binding Affinity
N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has been recognized for its high affinity and selectivity to the 5-HT1A receptor. Studies involving WAY-100635, a phenylpiperazine derivative of this compound, have demonstrated its ability to displace specific binding of the 5-HT1A radioligand, indicating a more than 100-fold selectivity relative to other 5-HT receptors and major neurotransmitter receptors. Furthermore, it has shown potent antagonist activity at the 5-HT1A receptor, without any evidence of agonist or partial agonist activity, marking its significance in studies related to 5-HT1A receptor function (Forster et al., 1995).
Synthesis and Molecular Modeling
Research into the synthesis and molecular modeling of this compound and its derivatives has demonstrated their potential in pharmacological properties. For instance, the synthesis of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides and subsequent anti-inflammatory activity screening showed considerable pharmacological properties. Molecular modeling studies provided evidence for the observed anti-inflammatory behavior, validating the pharmacological data (Barsoum, 2011).
Antiprotozoal Drugs and Trypanocidal Activity
In the field of antiprotozoal drugs, derivatives of this compound have shown significant activity. For example, quaternary 2-phenylimidazo[1,2-a]pyridinum salts derived from this compound have exhibited potent activity against Trypanosoma rhodesiense in mice, demonstrating their potential as potent drugs for the treatment of such infections (Sundberg et al., 1990).
Dopamine Receptor Antagonists
The compound has also been a focus in the synthesis of dopamine receptor antagonists. Research involving the synthesis of (S)-N-(3-pyrrolidinyl)benzamide derivatives highlighted their high affinity for dopamine D3 and D4 receptors, with selectivity over D2 receptors. This research has implications for the development of antipsychotic medications, emphasizing the compound's role in this therapeutic area (Ohmori et al., 1996).
Wirkmechanismus
Target of Action
Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with pyridinium salts, which are known for their diverse applications in bioactive pharmaceuticals . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridinium salts, including this compound, can act as anti-microbial, anti-cancer, and anti-malarial agents . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridinium salts, including this compound, exhibit limited shelf life and require specific storage conditions to maintain their stability . Long-term exposure to the compound can lead to changes in cellular function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that pyridinium salts can have threshold effects, where a specific dosage is required to achieve the desired biochemical effects . Toxicity studies are essential to determine the safe dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which contribute to its overall biochemical effects . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biochemical effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and the modulation of cellular processes.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(10-5-3-7-13-10)14-8-9-4-1-2-6-12-9;/h1-2,4,6,10,13H,3,5,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINAHOKCJMVHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236261-25-8 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



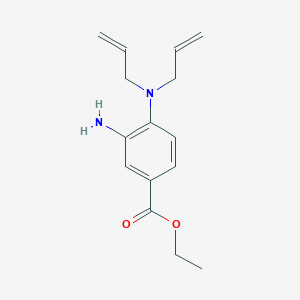
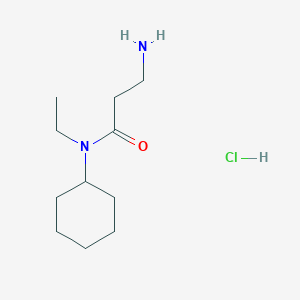
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
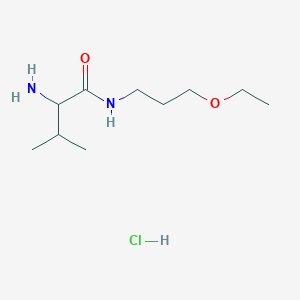

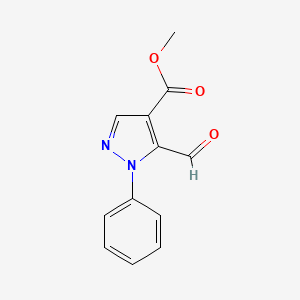

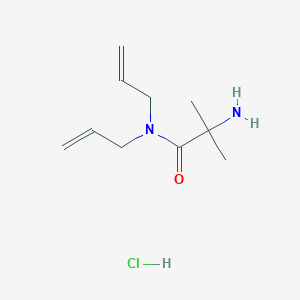
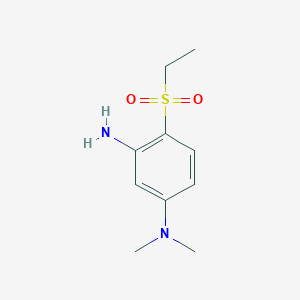

![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
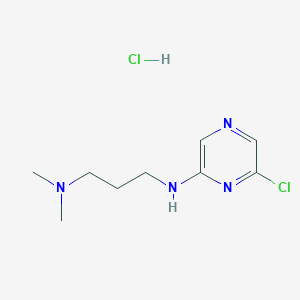
-methanone hydrochloride](/img/structure/B1398407.png)
